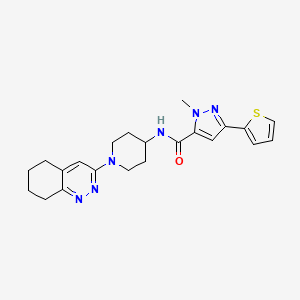
2-(メチルチオ)-N-((1-(ピリジン-3-イルスルホニル)ピペリジン-4-イル)メチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a methylthio group and a pyridin-3-ylsulfonyl-piperidinyl moiety
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of nicotinamide are known to play roles in cellular metabolism and signaling. This compound could be investigated for its potential effects on biological pathways involving nicotinamide adenine dinucleotide (NAD+).
Medicine
Medicinally, compounds with nicotinamide cores are often explored for their potential therapeutic effects. This compound could be studied for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be derived from nicotinic acid through amidation reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable methylthiol reagent reacts with a halogenated precursor of the nicotinamide.
Attachment of the Piperidinyl Moiety: The piperidinyl moiety is synthesized separately and then attached to the nicotinamide core through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
化学反応の分析
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the piperidinyl and pyridinyl moieties, where nucleophiles can replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
作用機序
The mechanism of action of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in NAD+ metabolism, potentially influencing cellular energy production and signaling pathways. The sulfonyl and piperidinyl groups could also interact with specific molecular targets, modulating their activity.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound, which is a simpler structure without the additional functional groups.
Nicotinic Acid: Another related compound, which lacks the amide group.
Pyridinyl Derivatives: Compounds with similar pyridinyl groups but different substituents.
Uniqueness
The uniqueness of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methylthio and pyridin-3-ylsulfonyl-piperidinyl moieties makes it distinct from simpler nicotinamide derivatives, offering unique opportunities for research and application.
特性
IUPAC Name |
2-methylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-26-18-16(5-3-9-20-18)17(23)21-12-14-6-10-22(11-7-14)27(24,25)15-4-2-8-19-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXJOCICODBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)
![ethyl 3-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B2507970.png)


![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2507975.png)
![1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)
![5-Chloro-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)
